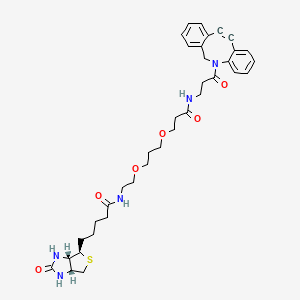
DBCO-NHCO-PEG2-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-NHCO-PEG2-Biotin is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its use in bioorthogonal chemistry, particularly in copper-free click chemistry reactions. The biotin group in the compound serves as an affinity label towards proteins such as avidin and streptavidin.
準備方法
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG2-Biotin is synthesized through a series of chemical reactions involving the conjugation of azadibenzocyclooctyne (DBCO) with a PEG2 linker and biotin. The DBCO group reacts preferentially with azides through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated platforms and high-purity reagents. The process includes rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
DBCO-NHCO-PEG2-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-functionalized molecules. The reaction conditions are typically mild, often carried out in aqueous buffers or organic solvents, depending on the substrate .
Major Products Formed
The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are stable and can be used in various biochemical applications .
科学的研究の応用
DBCO-NHCO-PEG2-Biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools
Industry: Applied in the production of biotinylated reagents and affinity purification systems
作用機序
The mechanism of action of DBCO-NHCO-PEG2-Biotin involves the formation of a stable triazole linkage through SPAAC reactions. The DBCO group reacts with azide-functionalized molecules, forming a covalent bond that is both stable and bioorthogonal. This allows for the specific labeling and tracking of biomolecules without interfering with their natural functions .
類似化合物との比較
Similar Compounds
DBCO-PEG4-Biotin: Another biotin-PEG derivative used in copper-free click chemistry.
DBCO-PEG12-Biotin: Contains a longer PEG spacer arm for increased solubility and reach.
Uniqueness
DBCO-NHCO-PEG2-Biotin is unique due to its specific PEG2 linker length, which provides a balance between solubility and reach. This makes it particularly suitable for applications requiring precise biotinylation and minimal steric hindrance.
特性
分子式 |
C36H45N5O6S |
|---|---|
分子量 |
675.8 g/mol |
IUPAC名 |
5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propoxy]ethyl]pentanamide |
InChI |
InChI=1S/C36H45N5O6S/c42-32(13-6-5-12-31-35-29(25-48-31)39-36(45)40-35)38-19-23-47-21-7-20-46-22-17-33(43)37-18-16-34(44)41-24-28-10-2-1-8-26(28)14-15-27-9-3-4-11-30(27)41/h1-4,8-11,29,31,35H,5-7,12-13,16-25H2,(H,37,43)(H,38,42)(H2,39,40,45)/t29-,31+,35-/m0/s1 |
InChIキー |
KKCXTNYILYAGMI-CQUMZHQQSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


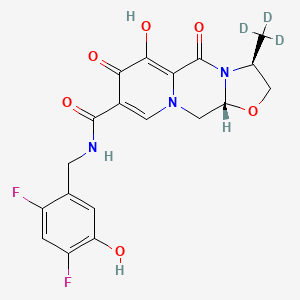
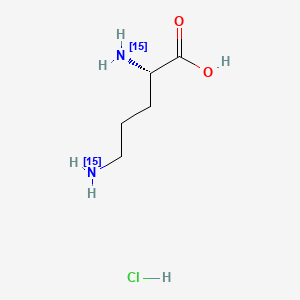

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)
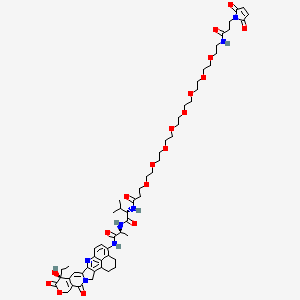
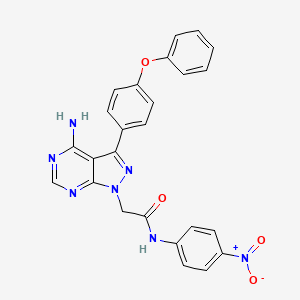



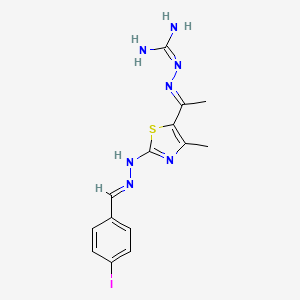
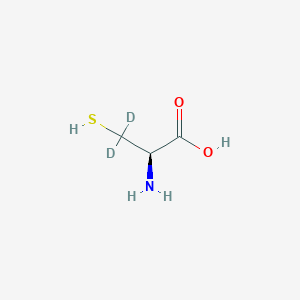

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)

